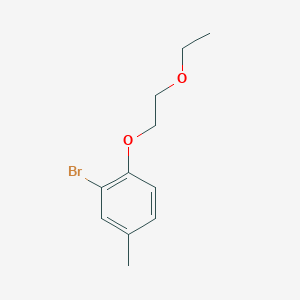
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a brominated aromatic compound with potential biological activity due to its ability to interact with various biological systems. The presence of the bromine atom and ethoxy groups can influence its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H15BrO3
- Molecular Weight : 287.15 g/mol
- Structure : The compound features a bromine atom attached to a benzene ring, which is further substituted with ethoxy groups, enhancing its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications in their structure and function.
- Hydrogen Bonding : The ethoxy groups can participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.
Anticancer Properties
Research indicates that brominated compounds often exhibit anticancer activity. For instance:
- In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that derivatives of brominated compounds could inhibit tumor growth in animal models, suggesting a promising avenue for cancer therapy.
Antimicrobial Activity
Brominated aromatic compounds are known for their antimicrobial properties. Preliminary studies suggest:
- Bacterial Inhibition : The compound may exhibit inhibitory effects against certain bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Research Findings
Applications in Medicine and Industry
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Its potential as a lead compound for developing new anticancer or antimicrobial drugs.
- Chemical Synthesis : Used as an intermediate in organic synthesis for producing more complex molecules.
Propriétés
IUPAC Name |
2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLBSFBPFAVSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














